4-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
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Overview
Description
4-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a piperidine ring, a fluoromethyl group, and a benzothiadiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the piperidine derivative. The fluoromethyl group is introduced via nucleophilic substitution reactions, often using fluoromethylating agents under controlled conditions. The benzothiadiazole moiety is then attached through sulfonylation reactions, which require specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining product purity and yield. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoromethyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Fluoromethylating agents, sulfonyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and sulfonyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Trifluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
- 4-{[4-(Methyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
- 4-{[4-(Chloromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
Uniqueness
4-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities and improved pharmacokinetic profiles .
Properties
Molecular Formula |
C12H14FN3O2S2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-[4-(fluoromethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C12H14FN3O2S2/c13-8-9-4-6-16(7-5-9)20(17,18)11-3-1-2-10-12(11)15-19-14-10/h1-3,9H,4-8H2 |
InChI Key |
QDHPPMPWQWNRRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
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